2,3,5-trifluoro-6-methoxypyridine

Description

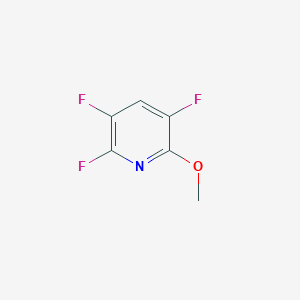

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUUGQYTCDMGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631351 | |

| Record name | 2,3,5-Trifluoro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3746-18-7 | |

| Record name | 2,3,5-Trifluoro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5 Trifluoro 6 Methoxypyridine

Vibrational Spectroscopy (FT-IR and Raman) for Analysis of Pyridine (B92270) Ring Modes and C-F/C-O Vibrations

No specific experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for 2,3,5-trifluoro-6-methoxypyridine have been found in the surveyed literature. While studies on related molecules, such as 2-methoxy-3-(trifluoromethyl)pyridine, have been conducted to analyze their vibrational modes, a direct analysis of the pyridine ring modes and the characteristic C-F and C-O vibrations for the title compound is not available. jocpr.comresearchgate.netresearchgate.net For comparison, the Raman spectrum of the isomeric 2,3,6-trifluoropyridine (B1273225) has been documented in spectral databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Electronic Environment Determination

Detailed ¹H, ¹³C, and ¹⁹F NMR spectroscopic data, including chemical shifts and coupling constants for this compound, are not explicitly reported in dedicated research articles. While some supporting information from a study on electrophilic fluorination mentions ¹⁹F NMR signals for a mixture of fluorinated products, it does not provide a definitive assignment for this compound. rsc.org The electronic perturbations caused by the fluorine substituents and the methoxy (B1213986) group on the pyridine ring, therefore, cannot be precisely determined from the currently available data. For reference, the ¹H NMR spectrum of the parent compound, 2,3,5-trifluoropyridine, and the ¹³C NMR spectrum of 2,3,5,6-tetrafluoropyridine (B1295328) are available in chemical databases. chemicalbook.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

There is no available literature detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound. Consequently, information regarding its electronic transitions and optical properties remains uncharacterized in the public scientific record. Studies on other pyridine derivatives have been conducted, but this information cannot be directly extrapolated to the title compound. researchgate.netresearchgate.net

Gas-Phase Spectroscopic Techniques and Rotational Spectroscopy for High-Resolution Structural Parameters

No experimental data from gas-phase spectroscopic techniques, such as rotational spectroscopy, for this compound could be located. While a detailed study on the rotational spectrum and high-resolution structural parameters of the isomer 2,3,6-trifluoropyridine has been published, a similar investigation for this compound has not been reported. researchgate.net Therefore, its precise gas-phase structure, including bond lengths, bond angles, and rotational constants, remains undetermined from experimental data.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions (if applicable for derivatives)

While specific X-ray crystallography data for this compound is not extensively available in the public domain, the structural analysis of its derivatives and closely related fluorinated pyridines provides significant insights into its potential solid-state conformation and the nature of intermolecular forces that govern its crystal packing. The introduction of fluorine atoms and a methoxy group onto the pyridine ring is expected to profoundly influence its electronic properties and, consequently, its intermolecular interactions.

In the case of fluorinated pyridines, the degree of fluorination has been shown to be a critical factor in determining the crystal packing motif. A systematic study of fluorinated pyridines, from mono- to tetrafluorinated species, demonstrated a transition in packing from a herringbone arrangement to a parallel alignment of the pyridine rings as the number of fluorine substituents increases. acs.org This transition is driven by a complex balance of electrostatic and van der Waals forces.

Computational and experimental studies on related compounds, such as the interactions between bromopentafluorobenzene (B106962) and pyridine, have highlighted the importance of σ-hole and π-hole interactions in directing the assembly of halogenated aromatic systems. rsc.org These types of interactions, where an electropositive region on one molecule interacts with an electron-rich region on another, are likely to be significant in the crystal structure of this compound and its derivatives.

The table below summarizes key crystallographic parameters and observed intermolecular interactions for a selection of related substituted pyridine derivatives, illustrating the diversity of packing arrangements and dominant forces.

| Compound/Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2,3,5-Trifluoropyridine | Orthorhombic | Pca2₁ | Parallel arrangement of molecules, F···F contacts | acs.org |

| Pentafluoropyridine (B1199360) | Monoclinic | P2₁/c | F···F and C/N···F van der Waals contacts | dtic.mil |

| 4-Phenylpyridine Derivative (Zwitterion) | Monoclinic | C2/c | Hydrogen bonding, π-π stacking | rsc.org |

| 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine | Not Specified | Not Specified | Not Specified | rsc.org |

This table is illustrative and compiled from data on related compounds to provide a predictive framework for the crystallographic properties of this compound derivatives.

Computational and Theoretical Investigations of 2,3,5 Trifluoro 6 Methoxypyridine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations can predict molecular geometry, electronic distribution, and reactivity through various established theoretical models.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), to determine the optimized ground state geometry and thermodynamic properties of molecules. nih.gov Such calculations would provide key information on bond lengths, bond angles, and dihedral angles of 2,3,5-trifluoro-6-methoxypyridine, which are crucial for understanding its three-dimensional structure. However, no published studies containing these specific calculations for this compound were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govstrath.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and chemical reactivity. nih.govirjweb.comaimspress.com A specific FMO analysis for this compound, which would provide its HOMO-LUMO gap and insights into its reactive nature, is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net An MEP analysis for this compound would reveal the reactive sites on the molecule, but no such studies have been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines donor-acceptor interactions, which are indicative of intramolecular charge transfer and delocalization. uni-muenchen.deniscair.res.inscirp.org This analysis can elucidate hyperconjugative and resonance effects that contribute to molecular stability. Specific NBO analysis data for this compound, which would offer insights into its electronic delocalization, could not be located in the available literature.

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies on reaction mechanisms employ computational methods to elucidate the pathways of chemical reactions, including the identification of transition states and intermediates.

Elucidation of SNAr Mechanisms (Concerted vs. Stepwise) via Computational Methods

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted aromatic compounds. Computational studies can distinguish between a concerted mechanism (where bond formation and breakage occur in a single step) and a stepwise mechanism (involving the formation of a Meisenheimer intermediate). strath.ac.ukresearchgate.netresearchgate.net For a polyfluorinated pyridine (B92270) like this compound, understanding its SNAr mechanism would be crucial for predicting its behavior in synthetic applications. However, no computational investigations into the SNAr reaction mechanisms of this specific compound were found.

Computational Modeling of Transition States and Activation Energies for Synthetic Pathways

The synthesis of substituted pyridines often involves nucleophilic aromatic substitution or cross-coupling reactions. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the mechanisms of these reactions. For a hypothetical synthetic pathway to this compound, such as the methoxylation of a corresponding 2,3,5,6-tetrafluoropyridine (B1295328), computational analysis can map the reaction coordinate and identify the transition state structures.

The activation energy (Ea) for such a substitution can be calculated, providing a quantitative measure of the reaction's feasibility. The presence of three fluorine atoms on the pyridine ring significantly influences the electron density distribution, thereby affecting the regioselectivity and energetics of the substitution. Theoretical calculations would likely explore the various possible transition states to determine the most favorable pathway leading to the 6-methoxy product.

Table 1: Hypothetical Calculated Activation Energies for a Synthetic Pathway

| Reactant | Reagent | Proposed Transition State | Calculated Activation Energy (kcal/mol) |

| 2,3,5,6-Tetrafluoropyridine | Sodium Methoxide (B1231860) | Meisenheimer-like complex | Data not available |

This table is illustrative and based on general principles of computational chemistry as specific data for this compound is not available.

Advanced Computational Techniques for Spectroscopic Property Prediction and Validation

Advanced computational methods are pivotal in predicting and validating the spectroscopic properties of molecules like this compound. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis), while methods like Gauge-Including Atomic Orbital (GIAO) are used for predicting Nuclear Magnetic Resonance (NMR) chemical shifts.

Theoretical calculations of the vibrational frequencies (IR and Raman) can aid in the interpretation of experimental spectra. By comparing the computed spectra with experimental data, the molecular structure and vibrational modes can be confidently assigned. For this compound, the calculated spectra would be characterized by vibrations corresponding to the C-F, C-O, and pyridine ring stretching and bending modes.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signal for -OCH₃ protons |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms |

| ¹³C NMR | Signals for the pyridine ring and methoxy (B1213986) carbons |

| IR Spectroscopy | Vibrational bands for C-F, C=N, C=C, and C-O bonds |

This table represents expected spectroscopic features. Precise chemical shifts and frequencies would require specific computational studies.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The conformational landscape of this compound is primarily determined by the orientation of the methoxy group relative to the pyridine ring. Computational methods can be used to perform a potential energy surface scan by rotating the C-O bond, allowing for the identification of the most stable conformer(s).

Table 3: Conformational Analysis Parameters

| Dihedral Angle | Energy Barrier to Rotation (kcal/mol) | Most Stable Conformation |

| C5-C6-O-CH₃ | Data not available | Data not available |

This table outlines the parameters for a conformational analysis, for which specific data for this compound is not available.

Reactivity Studies and Mechanistic Pathways of 2,3,5 Trifluoro 6 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3,5-Trifluoro-6-methoxypyridine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as fluorinated pyridines. The fluorine substituents on the pyridine (B92270) ring, along with the nitrogen atom, withdraw electron density, making the ring susceptible to attack by nucleophiles. The methoxy (B1213986) group at the 6-position also influences the reactivity and regioselectivity of these reactions.

Reactivity Towards Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

This compound readily undergoes SNAr reactions with oxygen-centered nucleophiles like alcohols and phenols. These reactions typically proceed under basic conditions, which deprotonate the alcohol or phenol (B47542) to generate the more nucleophilic alkoxide or phenoxide ion. For instance, the reaction of fluorinated heteroaromatics with carbohydrate alcohols has been shown to proceed efficiently in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to form carbohydrate-aryl ethers. acs.orgacs.org The choice of solvent and base is crucial for the success of these reactions.

The general mechanism involves the attack of the oxygen nucleophile on one of the carbon atoms bearing a fluorine atom, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing fluorine atoms and the pyridine nitrogen. Subsequent expulsion of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the substitution product. The regioselectivity of the attack is influenced by the electronic and steric effects of the substituents on the pyridine ring.

Table 1: Representative SNAr Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Reference |

| Benzyl alcohol | KHMDS, THF | 2-(Benzyloxy)-3,5-difluoro-6-methoxypyridine | acs.org |

| Phenol | K₂CO₃, DMF | 2,5-Difluoro-6-methoxy-3-phenoxypyridine | nih.gov |

This table presents hypothetical examples based on known reactivity patterns of similar compounds, as direct experimental data for this compound was not available in the search results.

Reactivity Towards Nitrogen-Centered Nucleophiles (e.g., Amines)

Nitrogen-centered nucleophiles, such as primary and secondary amines, are also effective nucleophiles in SNAr reactions with this compound. strath.ac.uk The reactions are typically carried out in a suitable solvent, and a base may be added to neutralize the hydrofluoric acid formed during the reaction. In many cases, the amine itself can act as the base.

The reactivity of amines in SNAr reactions is influenced by their nucleophilicity and steric hindrance. For example, less sterically hindered primary amines are generally more reactive than bulky secondary amines. The regioselectivity of amination is governed by the electronic and steric environment of the different positions on the pyridine ring. Computational studies on related systems have shown that the site of substitution can be predicted by analyzing the stability of the Meisenheimer intermediates. strath.ac.uk

Reactivity Towards Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates, Cyanides)

Carbon-centered nucleophiles can also participate in SNAr reactions with fluorinated pyridines, although these reactions can be more challenging. The use of highly reactive carbanions, such as those derived from organometallic reagents or enolates, is often necessary. The cyanide ion can also act as a nucleophile to introduce a cyano group onto the pyridine ring. The regioselectivity of these reactions is a key consideration, as multiple fluorine atoms can potentially be displaced. strath.ac.ukresearchgate.net

Regioselectivity and Kinetic vs. Thermodynamic Control in Subsequent SNAr Events

In subsequent SNAr reactions on the partially substituted pyridine ring, the regioselectivity is a critical aspect. The position of the initial substitution influences the electronic properties of the remaining fluorine atoms, thereby directing the next nucleophilic attack. This can be understood in terms of kinetic and thermodynamic control. wikipedia.orgrsc.orglibretexts.orgmdpi.com The kinetic product is formed faster due to a lower activation energy, while the thermodynamic product is the more stable isomer. wikipedia.orglibretexts.org Reaction conditions such as temperature and reaction time can be manipulated to favor one product over the other. wikipedia.org For instance, lower temperatures and shorter reaction times often favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product. wikipedia.org

Computational models, such as those based on density functional theory (DFT), can be employed to predict the regioselectivity by calculating the energies of the transition states and intermediates for substitution at different positions. chemrxiv.orgrsc.org These models often consider factors like the lowest unoccupied molecular orbital (LUMO) energy and the molecular electrostatic potential (ESP) to rationalize the observed outcomes. chemrxiv.org

Influence of Solvent and Catalyst on SNAr Outcomes

The choice of solvent can significantly impact the rate and selectivity of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. nih.gov The ability of a solvent to act as a hydrogen-bond acceptor can also influence regioselectivity. researchgate.net In some cases, greener solvents like polyethylene (B3416737) glycol (PEG) have been shown to be effective. nih.gov

While many SNAr reactions proceed without a catalyst, certain catalysts can enhance the reaction rate or influence the selectivity. Lewis acids can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing its electron-withdrawing effect. acsgcipr.org Transition metal complexes, particularly those of ruthenium, can also catalyze SNAr reactions by forming π-complexes with the aromatic ring, which activates it towards nucleophilic attack. acsgcipr.orgresearchgate.net

Metal-Catalyzed Coupling Reactions of this compound

Beyond SNAr reactions, the fluorine atoms on this compound can also be utilized in metal-catalyzed cross-coupling reactions, although this is less common than for bromo- or iodo-substituted pyridines. However, with the development of more active catalyst systems, the use of fluoroarenes in cross-coupling is becoming more feasible.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is a powerful tool in organic synthesis. libretexts.orgbeilstein-journals.org While chloro-, bromo-, and iodo-pyridines are more reactive substrates, specialized palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands can facilitate the coupling of fluoropyridines with arylboronic acids. nih.govresearchgate.net These reactions typically require a base to promote the transmetalation step. libretexts.org

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another important carbon-carbon bond-forming reaction catalyzed by palladium, often with a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reactivity of fluoropyridines is lower than that of other halopyridines, but under optimized conditions with highly active catalysts, the reaction can be achieved. organic-chemistry.org

Table 2: Potential Metal-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2,5-Difluoro-6-methoxy-3-phenylpyridine | libretexts.orgnih.gov |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2,5-Difluoro-6-methoxy-3-(phenylethynyl)pyridine | wikipedia.orgorganic-chemistry.org |

This table presents hypothetical examples based on known reactivity patterns of similar compounds, as direct experimental data for this compound was not available in the search results.

Cross-Coupling with Organoboron, Organotin, and Organozinc Reagents

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of halogenated pyridines in these transformations is well-documented, with the specific halide and its position on the ring playing a crucial role. For a hypothetical reaction involving this compound, the fluorine atoms would be the leaving groups.

Organoboron Reagents (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound, such as a boronic acid or a boronic ester, with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netorgsyn.org The reactivity of aryl fluorides in Suzuki couplings is generally lower than that of other halides (I > Br > Cl >> F) due to the strong C-F bond. However, the presence of multiple electron-withdrawing fluorine atoms on the pyridine ring, along with the nitrogen atom, would likely activate the C-F bonds towards oxidative addition to the palladium catalyst.

It is plausible that the fluorine at the 6-position, being para to the nitrogen and flanked by a methoxy group, and the fluorine at the 2-position, being ortho to the nitrogen, would be the most likely sites for cross-coupling. The fluorine at the 5-position, being meta to the nitrogen, would be expected to be less reactive. The specific regioselectivity would be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky, electron-rich phosphine ligands on the palladium catalyst is known to facilitate the activation of C-F bonds. jst.go.jpresearchgate.net

Organotin Reagents (Stille Coupling)

The Stille coupling utilizes organotin reagents (organostannanes) and a palladium catalyst. semanticscholar.orgnih.gov Similar to the Suzuki coupling, the reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The reactivity of aryl fluorides in Stille couplings is also generally low but can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. semanticscholar.org Therefore, this compound would be a potential substrate for Stille coupling, with the regioselectivity likely mirroring that expected for Suzuki coupling. The choice of the organostannane and the palladium catalyst system would be critical in achieving successful coupling. novartis.com

Organozinc Reagents (Negishi Coupling)

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. dokumen.pubd-nb.info Organozinc reagents are known for their high reactivity and functional group tolerance. sigmaaldrich.com While aryl fluorides are generally poor substrates for Negishi coupling, the electronic activation provided by the trifluoro-substitution pattern on the pyridine ring might enable this transformation. researchgate.net The formation of the organozinc reagent and the choice of the palladium or nickel catalyst would be key parameters to control for a successful reaction. dokumen.pub

Table 1: Hypothetical Cross-Coupling Reactions of this compound

| Coupling Reaction | Organometallic Reagent | Catalyst/Ligand (Example) | Expected Reactivity |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / SPhos | Plausible, requires forcing conditions |

| Stille | Aryltributylstannane | PdCl₂(PPh₃)₂ | Plausible, activated by EWGs |

| Negishi | Arylzinc halide | Pd(dppf)Cl₂ or Ni(dppe)Cl₂ | Potentially feasible due to electronic activation |

Direct C-H Functionalization Strategies of this compound

Direct C-H functionalization is an atom-economical method for forming new bonds, avoiding the pre-functionalization of the substrate. nih.gov For this compound, the only available C-H bond is at the 4-position. The electronic nature of this position is significantly influenced by the surrounding fluorine and methoxy substituents, as well as the ring nitrogen.

The pyridine nitrogen and the fluorine atoms are strongly electron-withdrawing, which generally deactivates the ring towards electrophilic attack, a common mechanism for C-H activation. However, the methoxy group at the 6-position is an electron-donating group, which could partially counteract this deactivation. The C-H bond at the 4-position is situated between two fluorine atoms and is also influenced by the para nitrogen and the meta methoxy group.

Transition metal-catalyzed C-H activation is a prominent strategy. nih.gov Palladium, rhodium, and iridium catalysts are often employed for the direct arylation, alkenylation, or alkynylation of heterocycles. The mechanism often involves coordination of the metal to the heterocycle, followed by C-H bond cleavage. The regioselectivity is typically governed by a combination of electronic and steric factors, as well as the directing ability of existing functional groups. In the case of this compound, the lone pair on the nitrogen atom could potentially direct a metal catalyst to the C-H bond at the 4-position, although the steric hindrance from the adjacent fluorine atoms might be a significant challenge.

Mechanistic Investigations of Metal-Catalyzed Transformations

The mechanism of metal-catalyzed cross-coupling reactions of halo-pyridines generally follows a well-established catalytic cycle:

Mechanistic studies on related systems have highlighted the importance of ligand design in promoting the desired transformations. Bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and facilitate the challenging oxidative addition to C-F bonds. jst.go.jp

Electrophilic Aromatic Substitution (EAS) Reactivity (Consideration of Deactivation by Fluorine and Nitrogen)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. The presence of three strongly electron-withdrawing fluorine atoms in this compound would further deactivate the ring to a significant extent. The methoxy group at the 6-position is an activating group, but its effect is likely insufficient to overcome the strong deactivating influence of the nitrogen and multiple fluorine atoms.

Radical Reactions Involving this compound

Polyfluorinated aromatic compounds are known to participate in radical reactions. researchgate.net The high electronegativity of fluorine can influence the stability and reactivity of radical intermediates. For this compound, radical reactions could potentially be initiated at the C-H bond or by homolytic cleavage of a C-F bond under specific conditions, such as photolysis or with radical initiators.

The C-H bond at the 4-position could be susceptible to hydrogen atom abstraction by a radical species. The resulting pyridyl radical would be stabilized by the adjacent electron-withdrawing fluorine atoms. This radical could then react with other radical species or undergo further transformations.

Alternatively, radical nucleophilic substitution (SRN1) reactions are a possibility for polyfluoroarenes. This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical and a leaving group anion, and subsequent reaction of the aryl radical with a nucleophile. The highly fluorinated nature of the pyridine ring would favor the initial electron capture to form the radical anion.

Ring-Opening and Rearrangement Reactions (if applicable)

Information regarding ring-opening or rearrangement reactions specifically for this compound is not available in the surveyed literature. Highly substituted and strained heterocyclic systems can sometimes undergo such transformations under thermal, photochemical, or catalytic conditions. The presence of multiple fluorine atoms and a methoxy group could potentially lead to unusual reactivity, but this remains a subject for future investigation.

Applications of 2,3,5 Trifluoro 6 Methoxypyridine As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Fluorinated Heterocycles

The presence of multiple fluorine atoms and a methoxy (B1213986) group on the pyridine (B92270) ring makes 2,3,5-trifluoro-6-methoxypyridine a versatile precursor for a variety of more complex fluorinated heterocyclic compounds. These substituents influence the reactivity of the pyridine ring, allowing for selective modifications and the construction of intricate molecular architectures.

The synthesis of various pyridine derivatives often involves the strategic use of fluorinated building blocks. researchoutreach.org The reactivity of these precursors allows for the introduction of different functional groups, leading to a diverse range of compounds with tailored electronic and physical properties.

This compound can serve as a foundational scaffold for the synthesis of more complex, multifunctional molecules through a series of sequential reactions. The differential reactivity of the fluorine and methoxy substituents allows for stepwise modifications, enabling the construction of elaborate molecular frameworks. This approach is valuable in creating novel compounds with potential applications in medicinal chemistry and materials science. rsc.org

The concept of using versatile building blocks is central to modern synthetic strategies, including the development of DNA-encoded libraries where multifunctional molecules are employed to generate a vast number of compounds for screening. nih.gov Fluorinated heterocycles, in general, are important building blocks for creating more complex structures with potential biological activity. researchgate.net The ability to perform sequential reactions on a core scaffold like this compound provides a powerful tool for accessing novel chemical space.

Contributions to the Synthesis of Agrochemical Active Ingredients (as intermediates)

Trifluoromethylpyridine (TFMP) derivatives are crucial intermediates in the production of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. jst.go.jpresearchoutreach.orgnih.gov The inclusion of a trifluoromethyl group often enhances the biological activity of these compounds.

One of the most in-demand TFMP derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which serves as a key intermediate for several crop protection products. jst.go.jpnih.govresearchgate.net This highlights the industrial importance of substituted pyridines in agrochemical synthesis. While direct evidence for the use of this compound in the synthesis of specific commercial agrochemicals is not prevalent in the provided search results, its structural similarity to key intermediates like 2,3,5-DCTF suggests its potential as a precursor or building block in the development of new agrochemical active ingredients. The presence of fluorine atoms and a methoxy group offers opportunities for diverse chemical transformations, making it a candidate for the synthesis of novel pesticides. For example, 2-hydroxy-6-(trifluoromethyl)pyridine is a known intermediate in the production of selective herbicides.

Utility in the Synthesis of Pharmaceutical Precursors and Drug-Like Molecules (as intermediates)

Fluorine-containing compounds are of significant interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and binding affinity. researchgate.net Trifluoromethylpyridine derivatives are recognized as important components in the development of pharmaceutical compounds. researchoutreach.org

A notable example is the use of a methoxypyridine motif in the development of γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease. The introduction of a methoxypyridine structure led to compounds with improved activity and drug-like properties, including better solubility and the ability to cross the blood-brain barrier. nih.gov Specifically, a 3-methoxypyridine (B1141550) derivative demonstrated a nearly three-fold improvement in activity over its parent compound. nih.gov This underscores the value of methoxypyridine scaffolds in medicinal chemistry.

While the direct use of this compound as an intermediate for a specific marketed drug is not explicitly detailed in the search results, its structural features make it a highly relevant precursor for the synthesis of novel drug-like molecules. The combination of fluorine atoms and a methoxy group on a pyridine ring provides a scaffold that can be further elaborated to create complex molecules with potential therapeutic applications.

Development of Methodologies Utilizing this compound for General Organic Synthesis

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. The reactivity of polyfluorinated pyridines like this compound makes them interesting substrates for exploring and developing novel synthetic transformations. The presence of multiple reactive sites allows for the investigation of regioselective reactions and the development of new methods for carbon-fluorine bond activation and functionalization.

The synthesis of various trifluoromethylpyridine derivatives often relies on methods such as chlorine/fluorine exchange or the construction of the pyridine ring from a trifluoromethyl-containing building block. jst.go.jpnih.gov The unique substitution pattern of this compound could inspire the development of new synthetic routes to access other valuable fluorinated pyridine derivatives.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2,3,5-trifluoro-6-methoxypyridine, and how can regioselectivity be controlled during fluorination?

- Methodology :

-

Halogen Exchange : Start with a chlorinated pyridine precursor (e.g., 2,3,5-trichloro-6-methoxypyridine) and substitute chlorine atoms with fluorine using fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–120°C) .

-

Direct Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) can introduce fluorine at electron-rich positions. Methoxy groups at position 6 direct fluorination to adjacent positions (2, 3, 5) due to their electron-donating effects .

-

Key Consideration : Monitor reaction progress via NMR to confirm substitution patterns and avoid over-fluorination .

- Data Table :

| Precursor | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2,3,5-Trichloro-6-methoxy | KF | DMSO | 110 | 65–70 |

| 2,3-Dichloro-5-fluoro-6-methoxy | Selectfluor® | MeCN | 80 | 50–55 |

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar derivatives?

- Methodology :

- NMR : The methoxy group (-OCH) at position 6 appears as a singlet (~δ 3.9 ppm). Adjacent fluorines cause splitting in aromatic protons (e.g., H-4 as a doublet due to coupling with F-3 and F-5) .

- NMR : Three distinct signals for F-2, F-3, and F-5, with chemical shifts typically between δ -110 to -125 ppm. Coupling constants () help confirm spatial proximity .

- HRMS : Molecular ion peak at m/z 191.03 (CHFNO) with isotopic patterns matching trifluoromethyl/methoxy groups .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., demethylation or ring degradation) during functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily replace the methoxy group with a robust protecting group (e.g., SEM or MOM) before introducing reactive substituents .

- Low-Temperature Conditions : Perform reactions at -20°C to -78°C to suppress thermal decomposition. Use mild bases (e.g., NaHCO) instead of strong bases (e.g., LDA) to avoid deprotonation-induced ring opening .

- Case Study : Cross-coupling reactions (Suzuki, Buchwald-Hartwig) require Pd catalysts with bulky ligands (XPhos) to prevent catalyst poisoning by fluorine atoms .

Q. How do solvent polarity and Lewis acids influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr by stabilizing transition states. Additives like CsCO increase nucleophilicity of amines/thiols .

- Lewis Acids : BF·OEt coordinates with fluorine atoms, activating specific positions for substitution. For example, F-3 is preferentially substituted by amines when BF is used .

- Data Table :

| Nucleophile | Solvent | Additive | Major Product (Position) | Yield (%) |

|---|---|---|---|---|

| NH | DMF | CsCO | 3-Amino | 75 |

| PhSH | THF | BF·OEt | 5-Phenylthio | 62 |

Q. What computational methods (DFT, MD) predict the stability and electronic effects of fluorine substituents in this compound?

- Methodology :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model electrostatic potentials. Fluorine atoms at positions 2, 3, and 5 create electron-deficient regions, directing electrophiles to the methoxy group .

- MD Simulations : Analyze solvation effects in water/DMSO mixtures. The trifluoro motif increases hydrophobicity, impacting solubility in biological assays .

Contradictions and Validation

- Fluorination Efficiency : reports higher yields with Selectfluor® in MeCN, while prefers KF in DMSO. Validate via parallel experiments to optimize for specific precursors.

- Regioselectivity : Computational models ( ) predict F-3 as the most reactive site, but experimental data ( ) show F-5 substitution under Lewis acid conditions. Confirm with NMR titration studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.